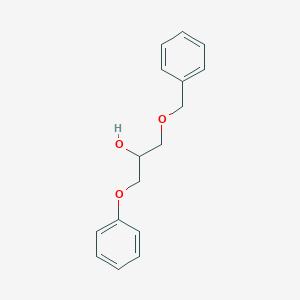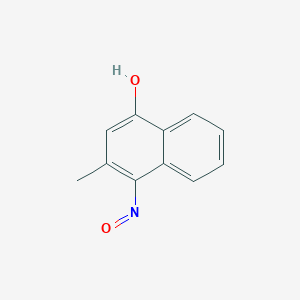
3-Methyl-4-nitrosonaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-nitrosonaphthalen-1-ol is an organic compound belonging to the class of naphthalenes. Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of a methyl group at the third position, a nitroso group at the fourth position, and a hydroxyl group at the first position on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrosonaphthalen-1-ol can be achieved through several methods. One common approach involves the nitration of 3-methyl-1-naphthol followed by reduction to form the nitroso derivative. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as iron and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the handling of strong acids and reducing agents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitrosonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methyl-4-naphthoquinone.
Reduction: Formation of 3-methyl-4-aminonaphthalen-1-ol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
3-Methyl-4-nitrosonaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitrosonaphthalen-1-ol involves its interaction with various molecular targets. The nitroso group can form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Lacks the methyl and nitroso groups, making it less reactive in certain chemical reactions.
4-Nitrosonaphthalen-1-ol: Lacks the methyl group, affecting its physical and chemical properties.
3-Methyl-1-naphthol:
Uniqueness
3-Methyl-4-nitrosonaphthalen-1-ol is unique
Properties
CAS No. |
51855-62-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-methyl-4-nitrosonaphthalen-1-ol |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(13)8-4-2-3-5-9(8)11(7)12-14/h2-6,13H,1H3 |
InChI Key |
CGMQJHZKXSMXFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


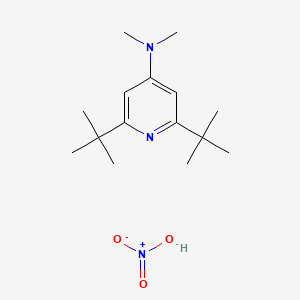
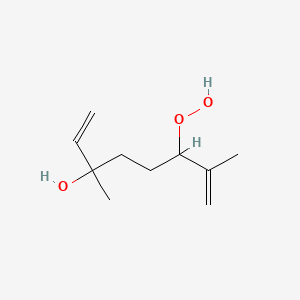
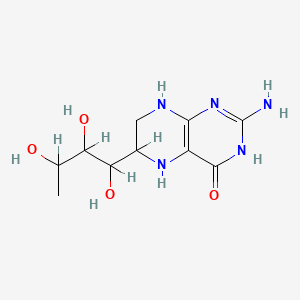
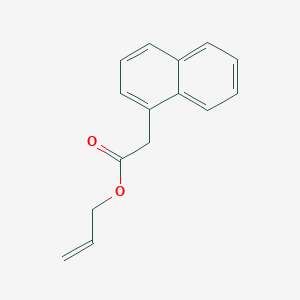

![3-[3-Chloro-4-(methylsulfanyl)phenyl]prop-2-enal](/img/structure/B14657348.png)
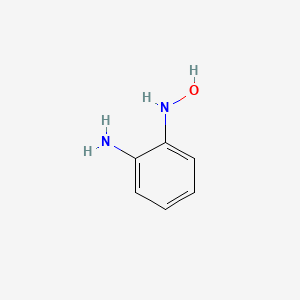

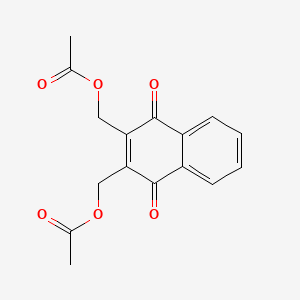
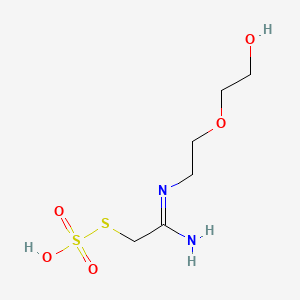
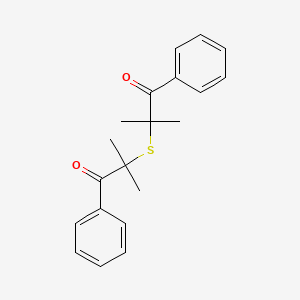

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
